5-Bromo-3-iodo-1-(phenylsulfonyl)indole
Overview
Description
5-Bromo-3-iodo-1-(phenylsulfonyl)indole: is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The presence of bromine and iodine atoms, along with a phenylsulfonyl group, makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-iodo-1-(phenylsulfonyl)indole plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues in the active site or allosteric sites, resulting in conformational changes that affect the biomolecule’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in gene expression, protein activity, and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit or activate specific enzymes, leading to changes in the production or consumption of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole typically involves the halogenation of indole derivatives. One common method is the electrophilic substitution reaction, where indole is treated with bromine and iodine in the presence of a suitable catalyst . The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available indole derivatives. The process includes halogenation, sulfonylation, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Halogenation: Bromine, iodine, and suitable catalysts.
Sulfonylation: Phenylsulfonyl chloride and bases like pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various halogenated indole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated indole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-iodo-1-(phenylsulfonyl)indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals .
Comparison with Similar Compounds
- 5-Bromo-1-(phenylsulfonyl)indole
- 3-Iodo-1-(phenylsulfonyl)indole
- 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-3-iodo-1-(phenylsulfonyl)indole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the phenylsulfonyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFSRSISJUBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651259 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582305-43-9 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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